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Compound of Interest

Compound Name: 2-Amino-6-methoxybenzoic acid

Cat. No.: B051756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. This
document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, details the experimental protocols for acquiring such data, and
presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Amino-6-
methoxybenzoic acid. These values are derived from established chemical shift and
fragmentation principles and provide a reference for the characterization of this molecule.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~7.2-7.4 t 1H Ar-H (C4-H)
~6.4 - 6.6 d 1H Ar-H (C3-H or C5-H)
~6.3-6.5 d 1H Ar-H (C5-H or C3-H)
~4.5-6.0 brs 2H -NH:2
~3.8 S 3H -OCHs
~10.0-12.0 brs 1H -COOH

Solvent: DMSO-des. The chemical shifts of the -NH2 and -COOH protons are concentration and
temperature dependent and may exchange with deuterium in deuterated solvents like D20.
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Chemical Shift (ppm) Assignment

~168 - 172 -COOH
~160 - 163 C-O (C6)
~150 - 153 C-N (C2)
~132 - 135 Ar-CH (C4)
~110 - 113 Ar-C (C1)
~105 - 108 Ar-CH (C5)
~98 - 102 Ar-CH (C3)
~55 - 58 -OCHs

Solvent: DMSO-ds

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Description
) N-H stretch (asymmetric and
3400 - 3300 Medium _
symmetric)
3300 - 2500 Broad O-H stretch (Carboxylic acid)
~3050 Weak Aromatic C-H stretch
~2950 Weak Aliphatic C-H stretch (-OCHs3)
1710 - 1680 Strong C=0 stretch (Carboxylic acid)
~1620 Strong N-H bend
1600, 1480 Medium-Strong Aromatic C=C stretch
Asymmetric C-O-C stretch
~1250 Strong
(Aryl ether)
) Symmetric C-O-C stretch (Aryl
~1030 Medium

ether)

Sample preparation: KBr pellet or ATR.

IableA.ﬂtedmjed_Mass_SmeQmﬂnLData

Relative Intensity (%)

Assignment

167 High [M]* (Molecular lon)

150 Moderate [M - OH]*

149 Moderate [M - H20]*

139 High [M - COJ* or [M - C2H4]* from
methoxy

122 High [M - COOH]J*

108 Moderate [M - COOH - CH2]*

94 Moderate [CeHeO] "

77 Moderate [CeHs]*
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lonization method: Electron lonization (El).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

e Sample Preparation: Approximately 5-10 mg of 2-Amino-6-methoxybenzoic acid is
dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or MeOD) in
a 5 mm NMR tube. The solution should be homogenous.

 Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 400
MHz or higher for *H NMR, is used.

o Data Acquisition:

o 'H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters
include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5
seconds.

o 13C NMR: A proton-decoupled *3C spectrum is acquired. Due to the low natural abundance
of 13C, a larger number of scans is required.

o Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier
transformation. The resulting spectrum is then phased and baseline corrected. Chemical
shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:
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e Sample Preparation:

o KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide
(KBr) and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal.

¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition: A background spectrum (of air or the clean ATR crystal) is recorded. The
sample spectrum is then collected, typically in the range of 4000-400 cm~*. Multiple scans
(e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: A small amount of the sample is introduced into the ion source. For a
volatile compound like this, direct insertion probe or gas chromatography (GC) can be used.

« lonization: Electron lonization (El) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.[1]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum.

Workflow Visualization
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The following diagram illustrates the logical workflow for the spectroscopic characterization of
2-Amino-6-methoxybenzoic acid.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-6-methoxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051756#spectroscopic-data-of-2-amino-6-
methoxybenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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